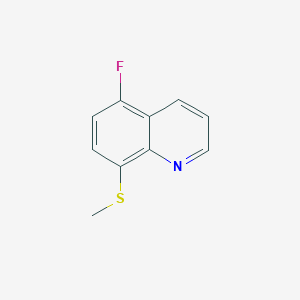

Quinoline, 5-fluoro-8-(methylthio)-

Description

Quinoline, 5-fluoro-8-(methylthio)- is a heterocyclic aromatic compound characterized by a quinoline backbone substituted with a fluorine atom at position 5 and a methylthio (-SCH₃) group at position 7. This compound’s unique substitution pattern distinguishes it from other quinoline derivatives, making it a candidate for pharmaceutical and materials science research.

Properties

CAS No. |

26114-54-5 |

|---|---|

Molecular Formula |

C10H8FNS |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-fluoro-8-methylsulfanylquinoline |

InChI |

InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |

InChI Key |

DNNJQKZQKRDWAV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C(=C(C=C1)F)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 5-fluoro-8-(methylthio)- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination.

Industrial Production Methods

Industrial production of Quinoline, 5-fluoro-8-(methylthio)- may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5-fluoro-8-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline, 5-fluoro-8-(methylthio)- can be synthesized through various methods involving the functionalization of the quinoline ring. Recent advancements have focused on optimizing synthetic routes to improve yields and reduce environmental impact. For instance, microwave-assisted synthesis and one-pot reactions have been employed to streamline the production process .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial properties, with compounds like chloroquine serving as historical treatments for malaria. Recent studies have shown that modifications at the C-5 and C-8 positions of the quinoline ring can enhance activity against drug-resistant strains of Plasmodium falciparum. For example, derivatives bearing alkoxy groups at C-5 have exhibited potent in vitro antimalarial activity .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. Compounds derived from quinoline have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung adenocarcinoma cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/AKT/mTOR .

Antibacterial and Antifungal Activities

Quinoline derivatives have also shown promising antibacterial and antifungal activities. For example, studies indicate that certain substituted quinolines possess significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus . The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antimicrobial potency.

Antimalarial Activity Evaluation

A study evaluated a series of 8-quinolinamines as potential antimalarial agents against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The most effective compounds achieved IC50 values in the nanogram range and demonstrated efficacy in vivo against malaria-infected mice .

Anticancer Mechanism Investigation

Research on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline revealed its ability to induce apoptosis in colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. This highlights the potential for quinoline derivatives in targeted cancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | Target Organism/Cell Line | IC50 (ng/mL) |

|---|---|---|---|

| Antimalarial | 8-quinolinamines | Plasmodium falciparum | 20–4760 |

| Anticancer | 2-chloro-8-methoxyquinoline | HCT116 (Colorectal Cancer) | Not specified |

| Antibacterial | Substituted quinolines | Staphylococcus aureus | Not specified |

| Antifungal | Various derivatives | Multidrug-resistant fungi | Not specified |

Mechanism of Action

The mechanism of action of Quinoline, 5-fluoro-8-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, leading to the disruption of essential biological processes in pathogens. The incorporation of fluorine enhances its ability to interact with biological targets, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Differences

The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of Quinoline, 5-fluoro-8-(methylthio)- with key analogues:

Table 1: Substituent Effects and Comparative Properties

Research Findings and Trends

- Electronic Effects: Methylthio (-SCH₃) is electron-donating, stabilizing the quinoline ring’s π-system, whereas -NO₂ or -SO₂ groups reduce electron density, affecting reactivity .

- Position-Specific Activity : Antifungal activity in D13 highlights the importance of methylthio at C2, but C8 substitution may favor alternate targets due to steric or electronic differences .

- Toxicity Profiles: Halogenated quinolines (e.g., 8-chloro-6-fluoro-) exhibit moderate toxicity, necessitating careful handling compared to methylthio derivatives .

Biological Activity

Quinoline derivatives, including 5-fluoro-8-(methylthio)-quinoline , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.

Quinoline Structure : Quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The introduction of substituents such as fluorine and methylthio groups can significantly alter its biological properties.

Synthesis : The synthesis of 5-fluoro-8-(methylthio)-quinoline typically involves multi-step reactions starting from readily available quinoline precursors. Methods may include electrophilic substitution reactions where the fluorine atom is introduced at the 5-position and a methylthio group at the 8-position.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Efficacy : In vitro studies have shown that quinoline derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For example, a related study reported that certain quinoline derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics like Ciprofloxacin .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-fluoro-8-(methylthio)-quinoline | <10 | E. coli, S. aureus |

| Standard (Ciprofloxacin) | 1 | E. coli, S. aureus |

Anticancer Activity

Quinoline derivatives have also shown promise in cancer research:

- Cytotoxicity Studies : Research indicates that compounds similar to 5-fluoro-8-(methylthio)-quinoline exhibit cytotoxic effects on various cancer cell lines, including colorectal and leukemia cells. For instance, IC50 values for related quinoline derivatives ranged from 0.45 to 2.98 µM against different cancer cell lines, indicating significant antiproliferative activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quinoline Derivative A | 0.45 | RPMI-8226 (Leukemia) |

| Quinoline Derivative B | 2.98 | HCT-116 (Colon Cancer) |

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives:

- Inhibition of Viral Growth : Some quinoline compounds have been reported to inhibit viral replication effectively. For instance, modifications in the structure can enhance lipophilicity and electron-withdrawing properties, leading to increased antiviral activity against viruses such as H5N1 .

Case Studies

- Antimicrobial Study : A study conducted on a series of quinoline derivatives showed that 5-fluoro-8-(methylthio)-quinoline exhibited superior antibacterial activity compared to traditional antibiotics in a disc diffusion assay .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various quinoline derivatives on cancer cells, revealing that compounds with similar structures to 5-fluoro-8-(methylthio)-quinoline had significant growth inhibition rates, suggesting potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling Quinoline, 5-fluoro-8-(methylthio)- in laboratory settings?

- Methodological Answer:

- Ventilation & PPE: Use fume hoods for synthesis or handling to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Store in airtight containers away from oxidizers (e.g., peroxides) to avoid reactive decomposition. Monitor for degradation during long-term storage, as stability data indicate potential hazardous byproducts (e.g., nitrogen oxides) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via certified hazardous waste protocols. Avoid aqueous washdowns to prevent environmental contamination .

Q. How can the purity and structural integrity of Quinoline, 5-fluoro-8-(methylthio)- be verified post-synthesis?

- Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Use and NMR to confirm substituent positions (e.g., methylthio group at C8, fluorine at C5). Compare spectra with reference data from structurally similar quinoline derivatives (e.g., 5-azidomethyl-8-hydroxyquinoline) .

- Melting Point Analysis: Compare observed melting range (101–184°C) with literature values to detect impurities .

Advanced Research Questions

Q. What computational and experimental approaches are suitable for studying the electronic effects of the methylthio and fluorine substituents in Quinoline, 5-fluoro-8-(methylthio)-?

- Methodological Answer:

- DFT Calculations: Perform Hartree-Fock density functional theory (HF-DFT) to model electron distribution and predict reactivity. For example, assess how the electron-withdrawing fluorine at C5 influences the electron-donating methylthio group at C8 .

- Electrochemical Studies: Use cyclic voltammetry to measure redox potentials, correlating substituent effects with electrochemical behavior. This is critical for applications in catalysis or sensor design .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives with similar substituents?

- Methodological Answer:

- Systematic Review Framework:

Define Inclusion Criteria: Prioritize studies using standardized assays (e.g., MIC for antimicrobial activity) and validated cell lines (e.g., HeLa for cytotoxicity) .

Meta-Analysis: Statistically aggregate data to identify outliers. For example, discrepancies in IC values may arise from variations in solvent systems (e.g., DMSO vs. aqueous buffers) .

Experimental Replication: Reproduce key studies under controlled conditions, ensuring consistent purity (>95% by HPLC) and solvent selection .

Q. What strategies optimize the synthesis of Quinoline, 5-fluoro-8-(methylthio)- to minimize hazardous byproducts?

- Methodological Answer:

- Reagent Selection: Replace bromine-based intermediates (e.g., 8-(bromomethyl)-6-fluoroquinoline) with safer alternatives (e.g., iodomethane for methylthio introduction) to reduce toxicity risks .

- Green Chemistry Principles: Employ microwave-assisted synthesis to reduce reaction time and solvent waste. Monitor byproducts via GC-MS to confirm reduced formation of nitrogen oxides .

Q. How does the methylthio group at C8 influence the photophysical properties of quinoline derivatives?

- Methodological Answer:

- Spectroscopic Analysis:

- Fluorescence Spectroscopy: Compare quantum yields of 5-fluoro-8-(methylthio)-quinoline with analogs lacking the methylthio group. Use time-resolved fluorescence to study excited-state dynamics .

- X-ray Crystallography: Resolve crystal structures to correlate substituent orientation (e.g., dihedral angles) with fluorescence quenching or enhancement .

Data Contradiction and Validation

Q. How should researchers address conflicting stability data for Quinoline, 5-fluoro-8-(methylthio)- under varying storage conditions?

- Methodological Answer:

- Accelerated Degradation Studies:

Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 25–200°C) to identify decomposition thresholds .

Long-Term Stability Testing: Store samples under inert atmospheres (N) and monitor purity via HPLC every 3 months. Compare results with ambient storage data to validate optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.